molecular formula C11H10O5 B12752949 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)- CAS No. 34892-10-9

1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)-

Cat. No.: B12752949
CAS No.: 34892-10-9
M. Wt: 222.19 g/mol
InChI Key: POPKYYDFBOZZGX-RXMQYKEDSA-N
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Description

It is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

The synthesis of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- can be achieved through several synthetic routes. One common method involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .

Scientific Research Applications

1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving benzopyran derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzopyran structure can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

34892-10-9

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)/t5-/m1/s1

InChI Key

POPKYYDFBOZZGX-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1

Origin of Product

United States

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